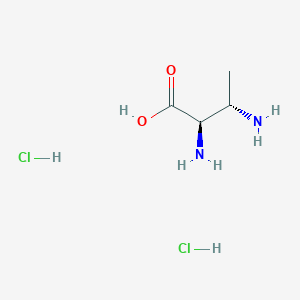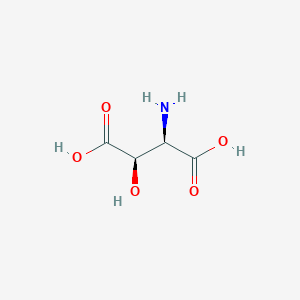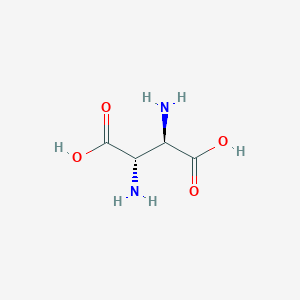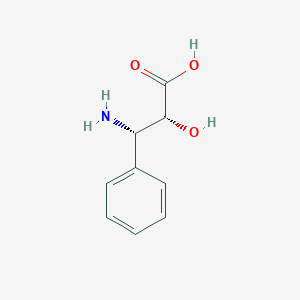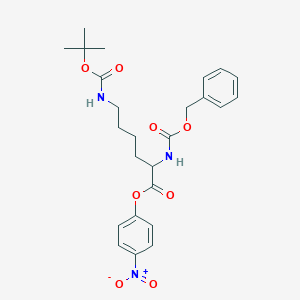
Z-Lys(Boc)-ONp
Overview
Description
Z-Lys(Boc)-ONp is a compound used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .
Synthesis Analysis
The synthesis of Z-Lys(Boc)-ONp involves solution phase peptide synthesis .Molecular Structure Analysis
The molecular formula of Z-Lys(Boc)-ONp is C20H30N2O6 . The molecular weight is 394.5 g/mol . The IUPAC name is methyl (2 S )-6- [ (2-methylpropan-2-yl)oxycarbonylamino]-2- (phenylmethoxycarbonylamino)hexanoate .Physical And Chemical Properties Analysis
Z-Lys(Boc)-ONp is a white crystal . It has a melting point of 63-70°C, a boiling point of 587.0±50.0 °C (Predicted), and a density of 1.176±0.06 g/cm3 (Predicted) .Scientific Research Applications
Histone Deacetylases (HDACs) Assaying : Z-Lys(Boc)-ONp derivatives, specifically Z-MAL, have been used as nonradioactive substrates for HDACs. Z-MAL shows an increased rate of conversion by class I, II, and III HDACs, aiding in shorter assay times for inhibitor screening across different deacetylase activities (Heltweg, Dequiedt, Verdin, & Jung, 2003).
Peptide Synthesis : ZLys(Boc) is valuable for peptide synthesis, particularly in the industrial production of certain peptide drugs. Its derivative, Fmoc-Lys(Boc), is commonly used in laboratory synthesis of peptides (Wiejak, Masiukiewicz, & Rzeszotarska, 1999).
Protease-Catalyzed Oligomerization : Ne-protected monomers of l-lysine, including those with Boc or Z groups, have been used in protease-catalyzed oligomerization to produce higher chain length oligopeptides. The protective groups like Boc and Z influence the enzyme kinetics and binding constants, impacting the oligomerization process (Qin, Xie, Tian, Ali, Shirke, & Gross, 2014).
Investigating Zymogen Catalysis : Z-Lys(Boc)-ONp derivatives have been used to study the catalytic mechanism of zymogens like trypsinogen and chymotrypsinogen. They provide insights into the distortion and effectiveness of the catalytic sites in these zymogens (Lonsdale-Eccles, Neurath, & Walsh, 1978).
Low Molecular Weight Gelator (LMWG) in Organogels : Z-Lys(Boc)-ONp derivatives, specifically Boc-L-Phe-L-Lys(Z)-OMe, have been shown to act as efficient LMWGs for various solvents, forming coiled fibres and demonstrating self-healing and thermal chiroptical switching behaviour (Afrasiabi & Kraatz, 2013).
Production of Protected Tripeptides : In the synthesis of Z-Phe-D-Trp-Lys(ε-Boc)OH, a protected tripeptide used in making synthetic analogs of somatostatin, Z-Lys(Boc)-ONp derivatives are utilized (Balaev, Osipov, & Fedorov, 2014).
Controlled Genome Editing : Z-Lys(Boc)-ONp derivatives have been used in developing controlled Cas9-mediated mammalian genome editing. This application leverages the lysine derivative Lys(Boc) to express Cas9 in an active form only after exposure to BOC, allowing for precise spatiotemporal gene editing (Suzuki, Asami, Patel, Luk, Tsai, & Perry, 2018).
Safety and Hazards
When handling Z-Lys(Boc)-ONp, it is recommended to use in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is also advised to avoid breathing mist, gas or vapours, and to use personal protective equipment .
Relevant Papers There are not many papers available that discuss Z-Lys(Boc)-ONp in detail .
Mechanism of Action
Target of Action
Z-Lys(Boc)-ONp is a derivative of the amino acid lysine, which is used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. It is used to add a lysine residue to these chains, with the lysine being protected by a Boc (tert-butoxycarbonyl) group .
Mode of Action
The compound interacts with its targets (the growing peptide chains) through a process known as solid-phase peptide synthesis (SPPS) . In this process, the compound is added to the peptide chain, and the Boc group protects the amino group of the lysine residue during the reaction . This allows for the controlled addition of the lysine residue to the peptide chain.
Biochemical Pathways
The main biochemical pathway involved in the action of Z-Lys(Boc)-ONp is peptide synthesis . The compound plays a crucial role in the elongation of peptide chains, allowing for the synthesis of peptides with specific sequences of amino acids. The downstream effects of this include the creation of peptides that can be used in various biological and medical applications.
Pharmacokinetics
The properties of the compound, such as its stability and solubility, can impact its effectiveness in peptide synthesis .
Result of Action
The result of the action of Z-Lys(Boc)-ONp is the successful addition of a lysine residue to a peptide chain . This allows for the synthesis of peptides with specific sequences of amino acids, which can be used in various biological and medical applications.
Action Environment
The action of Z-Lys(Boc)-ONp is influenced by various environmental factors. For example, the temperature and pH of the reaction can impact the effectiveness of the peptide synthesis . Additionally, the compound must be stored under specific conditions to maintain its stability and effectiveness .
properties
IUPAC Name |
(4-nitrophenyl) (2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O8/c1-25(2,3)36-23(30)26-16-8-7-11-21(27-24(31)34-17-18-9-5-4-6-10-18)22(29)35-20-14-12-19(13-15-20)28(32)33/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMRVOHLFIZDDV-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Lys(Boc)-ONp | |
CAS RN |
2212-69-3 | |
| Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




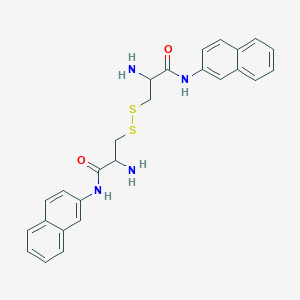
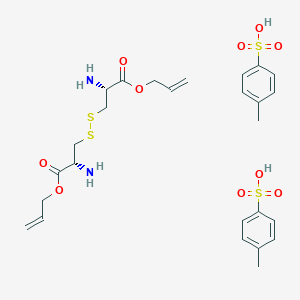



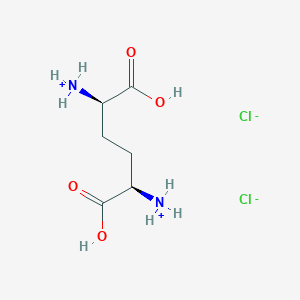
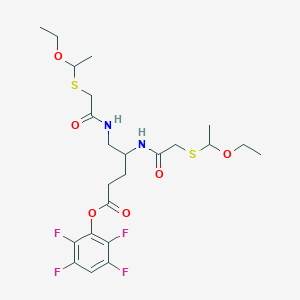
![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)
